Cas no 2171183-43-8 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid)

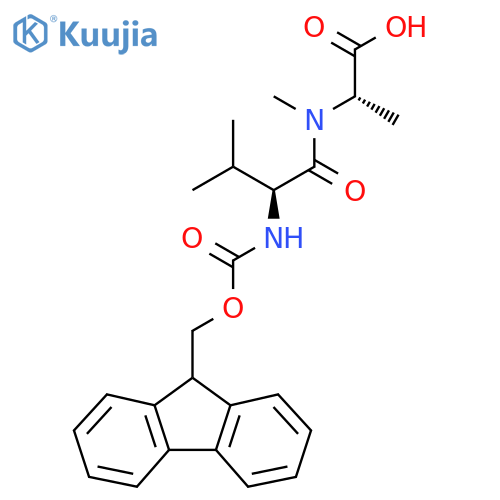

2171183-43-8 structure

商品名:(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid

- 2171183-43-8

- (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid

- EN300-1486874

-

- インチ: 1S/C24H28N2O5/c1-14(2)21(22(27)26(4)15(3)23(28)29)25-24(30)31-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,25,30)(H,28,29)/t15-,21-/m0/s1

- InChIKey: IRDCBICYLCNESD-BTYIYWSLSA-N

- ほほえんだ: O(C(N[C@H](C(N(C)[C@H](C(=O)O)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 424.19982200g/mol

- どういたいしつりょう: 424.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 644

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1486874-500mg |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |

2171183-43-8 | 500mg |

$739.0 | 2023-09-28 | ||

| Enamine | EN300-1486874-2500mg |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |

2171183-43-8 | 2500mg |

$1509.0 | 2023-09-28 | ||

| Enamine | EN300-1486874-250mg |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |

2171183-43-8 | 250mg |

$708.0 | 2023-09-28 | ||

| Enamine | EN300-1486874-1000mg |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |

2171183-43-8 | 1000mg |

$770.0 | 2023-09-28 | ||

| Enamine | EN300-1486874-10000mg |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |

2171183-43-8 | 10000mg |

$3315.0 | 2023-09-28 | ||

| Enamine | EN300-1486874-5000mg |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |

2171183-43-8 | 5000mg |

$2235.0 | 2023-09-28 | ||

| Enamine | EN300-1486874-100mg |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |

2171183-43-8 | 100mg |

$678.0 | 2023-09-28 | ||

| Enamine | EN300-1486874-1.0g |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |

2171183-43-8 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1486874-50mg |

(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]propanoic acid |

2171183-43-8 | 50mg |

$647.0 | 2023-09-28 |

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

2171183-43-8 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidopropanoic acid) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 157047-98-8(Benzomalvin C)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量